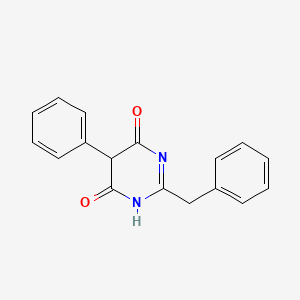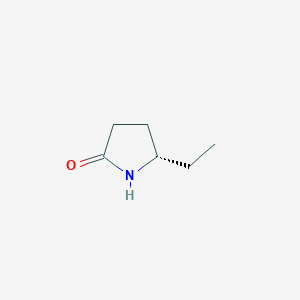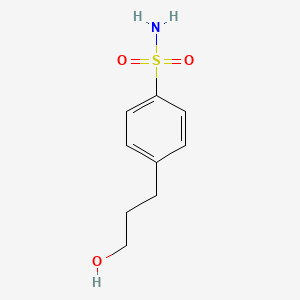
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate is a chiral organometallic compound that features a ferrocene moiety. Ferrocene, a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom, imparts unique electrochemical properties to the molecule. The presence of the chiral center and the tartrate moiety makes this compound particularly interesting for applications in asymmetric synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate typically involves the following steps:
Preparation of N,N-Dimethyl-1-ferrocenylethylamine: This step involves the reaction of ferrocene with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride. The resulting intermediate is then subjected to reductive amination using dimethylamine and a reducing agent like sodium cyanoborohydride.
Resolution of Enantiomers: The racemic mixture of N,N-Dimethyl-1-ferrocenylethylamine is resolved using (L)-tartaric acid to obtain the desired (S)-enantiomer. This is typically achieved through crystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated crystallization systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents like ferric chloride or ceric ammonium nitrate.
Reduction: The compound can be reduced back to ferrocene using reducing agents such as sodium borohydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ferrocenium ion derivatives.
Reduction: Ferrocene derivatives.
Substitution: N-alkylated or N-acylated ferrocenylethylamine derivatives.
科学研究应用
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a redox-active probe in biological systems.
Medicine: Explored for its anticancer properties due to the unique electrochemical behavior of the ferrocene moiety.
Industry: Utilized in the development of advanced materials, including redox-active polymers and sensors.
作用机制
The mechanism of action of (S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate is primarily attributed to the redox properties of the ferrocene moiety. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it can interact with cellular redox pathways, potentially leading to oxidative stress in cancer cells, thereby exhibiting anticancer activity.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-1-ferrocenylethylamine: Lacks the chiral tartrate moiety, making it less effective in asymmetric synthesis.
Ferrocenylmethylamine: Similar redox properties but different steric and electronic characteristics.
Ferrocenylcarbinol: Contains a hydroxyl group instead of an amine, leading to different reactivity.
Uniqueness
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate stands out due to its chiral nature and the presence of the tartrate moiety, which enhances its utility in asymmetric catalysis and chiral recognition. The combination of the ferrocene moiety with the chiral center provides unique electrochemical and stereochemical properties, making it a valuable compound in various research fields.
属性
分子式 |
C18H25FeNO6 |
|---|---|
分子量 |
407.2 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;(1S)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid;iron(2+) |
InChI |
InChI=1S/C9H14N.C5H5.C4H6O6.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;5-1(3(7)8)2(6)4(9)10;/h4-8H,1-3H3;1-5H;1-2,5-6H,(H,7,8)(H,9,10);/q2*-1;;+2/t8-;;1-,2-;/m0.1./s1 |
InChI 键 |
YVKCFNUQMTZRKM-QTELFQQISA-N |
手性 SMILES |
C[C@@H](C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Fe+2] |
规范 SMILES |
CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.C(C(C(=O)O)O)(C(=O)O)O.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13900362.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B13900374.png)

![Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13900398.png)

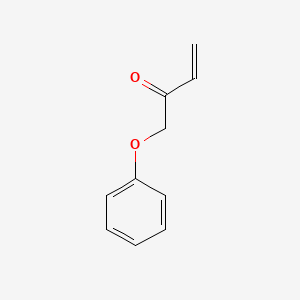
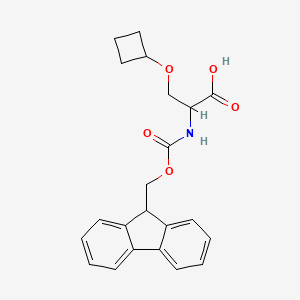
![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
![(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid](/img/structure/B13900421.png)
